Cyclopropyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone
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Overview
Description
Cyclopropyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural novelty .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone typically involves multiple steps, starting from readily available precursors. The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of such complex molecules generally involves scalable reactions that can be optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistency and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Cyclopropyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of Cyclopropyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone involves its interaction with specific molecular targets. For example, as an antituberculosis agent, it inhibits the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the transport of essential lipids, leading to the death of the bacterial cells .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one: This compound shares a similar spirocyclic structure but lacks the cyclopropyl group.
9-(4-tert-Butylbenzyl)-4-(4-methylbenzyl)-1-oxa-9-azaspiro[5.5]undecane: Another spirocyclic compound with different substituents, showing varied biological activities.
Uniqueness
Cyclopropyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone is unique due to its specific combination of a spirocyclic core and a cyclopropyl group. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C12H20N2O2 |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
cyclopropyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone |
InChI |
InChI=1S/C12H20N2O2/c15-11(10-1-2-10)14-7-8-16-12(9-14)3-5-13-6-4-12/h10,13H,1-9H2 |
InChI Key |
BBGTYDCKQDUEDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N2CCOC3(C2)CCNCC3 |
Origin of Product |
United States |
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